5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
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Overview
Description
The compound 5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a derivative of the pyrrolo[3,4-d]isoxazole class. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of related pyrrolo-isoxazole derivatives involves 1,3-dipolar cycloaddition reactions. For instance, a series of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones were synthesized using azomethine N-oxides and N-(α-naphthyl)maleimide . This suggests that the synthesis of this compound could potentially be achieved through a similar cycloaddition process, possibly involving an isoxazole precursor and an appropriate dipolarophile containing the isopropyl, phenyl, and thiophen-2-yl substituents.
Molecular Structure Analysis
The molecular structure of pyrrolo-isoxazole derivatives is characterized by the presence of cis- and trans- configurations, as determined by (1)H NMR . The configuration has a significant impact on the biological activity of these compounds. Although the exact structure of this compound is not provided, it can be inferred that the stereochemistry would be an important factor in its chemical behavior and potential biological activity.
Chemical Reactions Analysis
The reactivity of pyrrolo-isoxazole derivatives can be influenced by various substituents. In the case of the related compound 5H-thiopyrano[4,3-d]isoxazol-4(7H)-one, it was found to isomerize easily with sodium methoxide . This suggests that the compound may also undergo similar isomerization or other nucleophilic reactions, depending on the nature of the substituents and reaction conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, related compounds exhibit properties that can be indicative. For example, the solubility, melting point, and stability of these compounds can be affected by their molecular structure and substituents. The presence of the isoxazole ring and the specific substituents would influence the compound's lipophilicity, which in turn could affect its pharmacokinetic properties if it were to be used as a drug .
Scientific Research Applications
Synthesis and Properties
The compound , due to its complex structure, is closely related to the family of pyrrolopyrrole dione derivatives, which have been studied for their unique properties and applications in materials science. For instance, the synthesis and properties of various pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivatives have been explored, revealing their potential in forming thin films through evaporation under vacuum. These films exhibit structural ordering similar to that of single crystals, with some derivatives showing features associated with liquid crystalline materials. The photophysical properties of these compounds are notable for their weak luminescence and the presence of long-lived low energy states, which could have implications for their use in optoelectronic applications (Gendron et al., 2014).
Electronic and Optical Applications
The electron-deficient nature and planar structure of the diketopyrrolopyrrole (DPP) backbone, a close relative to the compound , endow materials with high conductivity and electron mobility. This has been leveraged in the development of alcohol-soluble n-type conjugated polyelectrolytes for use as electron transport layers in polymer solar cells, resulting in enhanced power conversion efficiency due to improved energy alignment and electron extraction capabilities (Hu et al., 2015).
Anticorrosive Properties
Derivatives of 1H-pyrrole-2,5-dione have been synthesized and demonstrated to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. Their inhibitive action is attributed to the adsorption of these derivatives on the steel surface, which follows Langmuir's adsorption isotherm, indicating a chemisorption process. This property is significant for applications in corrosion protection and material preservation (Zarrouk et al., 2015).
Photoluminescence and Polymer Applications
The introduction of phenylene units into the backbone of conjugated polymers containing DPP units has resulted in materials with strong photoluminescence and good solubility, making them suitable for electronic applications. These properties, along with their photochemical stability, highlight the potential of such polymers in the development of new electronic materials (Beyerlein & Tieke, 2000).
Mechanism of Action
Isoxazole
It’s known for its significance in drug discovery, with various synthetic techniques employed for its synthesis .
Thiophene
, a five-membered heteroaromatic compound containing a sulfur atom, is also an important class of heterocyclic compounds with diverse applications in medicinal chemistry . Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
properties
IUPAC Name |
2-phenyl-5-propan-2-yl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11(2)19-17(21)14-15(13-9-6-10-24-13)20(23-16(14)18(19)22)12-7-4-3-5-8-12/h3-11,14-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLCMSFBBUAHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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